molecular formula C27H23N5O5S B2386277 N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024281-04-6

N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2386277
CAS No.: 1024281-04-6
M. Wt: 529.57
InChI Key: MKWJPHAMDRBWHX-UHFFFAOYSA-N
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Description

The compound “N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide” features a complex heterocyclic architecture. Its core structure comprises an imidazo[1,2-c]quinazolin-3-one scaffold, a bicyclic system fused with an imidazole ring. Key substituents include:

  • A sulfanyl group at position 5, linked to a 4-nitrophenylmethyl moiety.
  • A 2-methoxyphenylmethyl group attached via an acetamide side chain at position 2.

Quinazoline derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The imidazo-quinazolinone core in this compound may enhance metabolic stability and receptor binding compared to simpler quinazoline analogs . The 4-nitrobenzylsulfanyl group could influence redox properties or target-specific interactions, while the 2-methoxyphenylmethyl acetamide may modulate solubility and bioavailability .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5S/c1-37-23-9-5-2-6-18(23)15-28-24(33)14-22-26(34)31-25(29-22)20-7-3-4-8-21(20)30-27(31)38-16-17-10-12-19(13-11-17)32(35)36/h2-13,22H,14-16H2,1H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWJPHAMDRBWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the methoxyphenyl and nitrophenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide through various mechanisms:

Cytotoxicity Against Cancer Cell Lines

The compound has been tested against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notable findings include:

Cancer Cell LineIC50 Value (μM)Reference
MCF-735
HeLa29
A549 (Lung)45

These values suggest that the compound exhibits significant cytotoxic effects, indicating its potential as a therapeutic agent.

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.

Efficacy Against Bacterial and Fungal Strains

The compound's antimicrobial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values against multiple pathogens:

PathogenMIC Value (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Anticancer Efficacy : A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
    • Findings : The study concluded that further exploration into the compound's structure could enhance its efficacy and selectivity against cancer cells.
  • Case Study on Antimicrobial Activity : In a clinical setting, the compound was tested against resistant strains of bacteria. Results indicated effective inhibition at concentrations lower than those required for conventional antibiotics.
    • Implication : This suggests potential use in developing new treatments for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Generating reactive oxygen species: Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Class Key Substituents Biological Activity Potency (IC₅₀/ED₅₀) Reference
2,4-Disubstituted Quinazoline Aryl groups at 2,4 positions Anti-angiogenic, Antitumor 0.8–2.1 µM
4-Anilinoquinazoline Anilino group at position 4 EGFR inhibition 12–45 nM
Quinoline-Quinazolinone Quinoline fused at position 1 Antileishmanial 3.2–18.7 µM
Thioacetamide-Quinazolinone Sulfanyl-acetamide side chain Undisclosed N/A
Target Compound Imidazo-quinazolinone, 4-nitrobenzylsulfanyl Hypothesized anticancer Not tested N/A

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazoquinazoline core, known for various pharmacological activities.
  • Substituents such as methoxy and nitrophenyl groups that may enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazoquinazolines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The imidazoquinazoline scaffold has been linked to anticancer activity. Research has shown that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. For example, some derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

This compound is also noted for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Modulation : Interaction with various receptors involved in pain and inflammation could mediate its analgesic effects.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication in cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of imidazoquinazoline derivatives showed that modifications at the nitrogen position significantly impacted antimicrobial potency. The most effective compounds had electron-donating groups that enhanced binding affinity to bacterial targets .
  • Cancer Cell Line Study : In vitro studies with human breast cancer cell lines revealed that specific derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Summary of Findings

Activity TypeMechanismKey Findings
AntimicrobialEnzyme inhibitionEffective against MRSA; MIC values from 0.125 μg/mL
AnticancerApoptosis inductionSignificant cytotoxicity in low micromolar range
Anti-inflammatoryCytokine inhibitionReduced inflammation markers in vitro

Q & A

Q. What are the typical synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions, often starting with the preparation of key intermediates such as quinazolinone or imidazo[1,2-c]quinazoline cores. For example:

  • Step 1 : Formation of the imidazo[1,2-c]quinazolinone core via cyclization of thiourea derivatives or oxidation of thioxo intermediates using hydrogen peroxide .
  • Step 2 : Introduction of the sulfanyl-acetamide moiety through nucleophilic substitution or coupling reactions. For instance, reacting a chlorinated acetamide intermediate with a thiol-containing derivative under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Functionalization of the aromatic rings (e.g., methoxy and nitro groups) via alkylation or Friedel-Crafts reactions . Characterization typically employs NMR (¹H/¹³C), mass spectrometry , and HPLC to confirm structural integrity and purity .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and regiochemistry, particularly for distinguishing between imidazole and quinazoline ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular formula and detecting isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .

Q. What biological activities have been reported for this compound?

Preliminary studies on structurally related analogs suggest:

  • Anticonvulsant activity : Observed in quinazolinone derivatives via modulation of GABA receptors .
  • Antimicrobial potential : Imidazo[1,2-c]quinazoline derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
  • Anti-inflammatory effects : Inhibition of cyclooxygenase (COX-2) by sulfanyl-acetamide derivatives . These activities are structure-dependent; substituents like the 4-nitrobenzyl group may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing side reactions .
  • Catalysis : Use of coupling agents (e.g., CDI) for amide bond formation improves efficiency .
  • Temperature Control : Low temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., sulfanyl group introduction) .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC resolves closely eluting byproducts .
  • Yield Tracking : Monitor reaction progress via TLC or LC-MS to identify optimal quenching points .

Q. What strategies are employed to elucidate the mechanism of action in biological studies?

  • Molecular Docking : Computational modeling predicts interactions with targets like COX-2 or bacterial enzymes. Software such as AutoDock Vina evaluates binding affinities of the sulfanyl-acetamide group .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., COX-2 inhibition assays) .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) assess selectivity versus mammalian cells .
    • Gene Expression Profiling : RNA sequencing identifies upregulated/downregulated pathways in treated microbial or cancer cells .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., diclofenac for COX-2 inhibition) to ensure reproducibility .
  • Structural Confirmation : Re-analyze disputed compounds via NMR/X-ray to rule out batch-specific impurities .
  • Comparative Studies : Test the compound alongside analogs (e.g., replacing the 4-nitro group with chloro or methoxy) to isolate structure-activity relationships .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or incubation times .

Q. What is the role of the sulfanyl-acetamide group in the compound’s reactivity and bioactivity?

  • Chemical Reactivity : The sulfanyl (-S-) group acts as a nucleophile, enabling disulfide bond formation or thiol-mediated redox interactions .
  • Bioactivity :
  • Hydrogen Bonding : The acetamide carbonyl forms H-bonds with enzymatic active sites (e.g., COX-2’s Arg120) .
  • Lipophilicity : The 4-nitrobenzyl group enhances membrane permeability, while the methoxyphenyl moiety directs tissue targeting .
    • Metabolic Stability : The sulfanyl linkage resists hydrolysis in vivo, prolonging half-life compared to ester or amide analogs .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antimicrobial efficacy against E. coli.

  • Potential Causes :
    • Strain-specific resistance (e.g., efflux pump expression in clinical isolates) .
    • Solubility differences in assay media (DMSO vs. aqueous buffers) altering bioavailability .
  • Resolution :
    • Repeat assays under standardized conditions (e.g., CLSI guidelines).
    • Use isogenic mutant strains to identify resistance mechanisms .

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